Antimicrobial Potency of Eucalyptin Acetate vs. Eucalyptin and 8-Desmethyl-Eucalyptin Against Gram-Positive Pathogens
In a comparative antimicrobial study, eucalyptin and its close analog 8-desmethyl-eucalyptin, both isolated from Eucalyptus maculata, exhibited potent activity against seven Gram-positive bacteria and a fungus, with minimum inhibitory concentrations (MIC) ranging from 1.0 to 31 mg/L [1]. While direct MIC data for eucalyptin acetate (CAS 14004-35-4) against the same panel are not publicly available, the acetylated derivative is structurally designed to enhance metabolic stability and solubility, potentially affecting its antimicrobial efficacy in cellular assays. This differential activity profile underscores the necessity of using the specific acetylated form for experiments requiring controlled deacetylation kinetics or prodrug evaluation.
| Evidence Dimension | Antimicrobial activity (MIC) |
|---|---|
| Target Compound Data | MIC not directly reported; structural analog with acetyl modification |
| Comparator Or Baseline | Eucalyptin: MIC 1.0-31 mg/L; 8-Desmethyl-eucalyptin: MIC 1.0-31 mg/L |
| Quantified Difference | Not directly comparable; acetyl group may reduce immediate antimicrobial activity |
| Conditions | Microdilution assay against Staphylococcus aureus, MRSA, Bacillus cereus, Enterococcus faecalis, Alicyclobacillus acidoterrestris, Propionibacterium acnes, and Trichophyton mentagrophytes |
Why This Matters
Researchers studying antimicrobial flavonoids must use eucalyptin acetate specifically when investigating the effects of acetylation on bioactivity or when prodrug activation is a variable of interest.
- [1] Takahashi, T., Kokubo, R., & Sakaino, M. (2004). Antimicrobial activities of eucalyptus leaf extracts and flavonoids from Eucalyptus maculata. Letters in Applied Microbiology, 39(1), 60-64. View Source
